molecular formula C16H22 B14278060 Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- CAS No. 132560-69-1

Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)-

Cat. No.: B14278060
CAS No.: 132560-69-1
M. Wt: 214.35 g/mol
InChI Key: NHMUKDSFOSGYPA-UHFFFAOYSA-N
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Description

Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)-, also known as α-Curcumene, is an organic compound with the molecular formula C15H22 and a molecular weight of 202.3352 g/mol . This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a 1-ethenyl-1,5-dimethyl-4-hexenyl group. It is commonly found in essential oils and has a variety of applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- typically involves the alkylation of benzene with appropriate alkenyl halides under Friedel-Crafts conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) for several hours .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts to facilitate the alkylation reaction. These methods are designed to maximize yield and minimize by-products, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its presence in natural products make it a valuable compound for research and industrial applications .

Properties

CAS No.

132560-69-1

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ylbenzene

InChI

InChI=1S/C16H22/c1-5-16(4,13-9-10-14(2)3)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3

InChI Key

NHMUKDSFOSGYPA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C1=CC=CC=C1)C

Origin of Product

United States

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